Acide (R)-3-((R)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylique

Vue d'ensemble

Description

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection

Les dérivés thiazolidine ont été étudiés pour leurs effets neuroprotecteurs. Ils sont connus pour jouer un rôle important dans la protection des cellules nerveuses contre les dommages causés par les marqueurs inflammatoires et les espèces réactives de l'oxygène (ROS), qui peuvent entraîner des déficiences de la mémoire. Ceci est particulièrement pertinent dans le contexte de la neurodégénérescence induite par l'alcool .

Modulation de la structure des protéines

Les fonctionnalités supramoléculaires des dérivés thiazolidine comme le TZT ont montré un potentiel d'interaction avec des cibles biologiques, en particulier les protéines. Cette interaction peut conduire à la modulation de la structure et de la bioactivité des protéines, offrant des perspectives prometteuses dans la protection cellulaire contre le stress oxydatif .

Évaluation pharmacologique

De nouveaux dérivés de l'acide thiazolidine-4-carboxylique ont été synthétisés et évalués pharmacologiquement contre des affections telles que la neurodégénérescence induite par l'éthanol et les déficiences de la mémoire. Cela implique des approches in silico et expérimentales pour évaluer leur potentiel thérapeutique .

Comportement d'agrégation supramoléculaire

Des recherches ont été menées sur le comportement d'agrégation supramoléculaire des dérivés chiraux de l'acide thiazolidine-4-carboxylique. Les études se concentrent sur la manière dont les fonctionnalités de liaison hydrogène, les molécules de solvant et le réseau cristallin influencent la formation d'assemblages moléculaires .

Synthèse verte et activité pharmacologique

Les thiazolidines et leurs dérivés ont été examinés pour leurs approches de synthèse, leur activité pharmacologique et les avantages des méthodes de synthèse verte. Ces méthodes mettent l'accent sur l'économie atomique, les profils de réaction plus propres et la récupération du catalyseur, qui sont cruciaux pour des pratiques scientifiques durables .

Mécanisme D'action

Target of Action

The primary targets of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response and enzymatic reactions .

Mode of Action

The compound interacts with its protein targets, leading to the modulation of their structure and bioactivity . It binds to BSA and BLC with considerable affinity, as indicated by the binding constants . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a key role in the biochemical pathway of oxidative stress response . Both in silico and experimental results suggest that an increased substrate availability could be the reason for enhanced BLC activity .

Result of Action

The compound’s action results in the attenuation of oxidative stress . Treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Analyse Biochimique

Biochemical Properties

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to significant structural changes and enhanced enzyme activity . The binding constants of this compound with BSA and BLC indicate its strong interaction with these proteins, which is essential for its biochemical activity.

Cellular Effects

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been found to mitigate oxidative stress-induced inhibition of A549 cell proliferation . This effect is achieved through the modulation of PARP cleavage status, demonstrating its ability to inhibit apoptotic cell death.

Molecular Mechanism

At the molecular level, ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It enhances the activity of catalase by increasing substrate availability, which is crucial for its role in reducing oxidative stress . The compound’s interaction with proteins leads to favorable structural changes, thereby modulating their bioactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research .

Dosage Effects in Animal Models

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At optimal doses, it exhibits beneficial effects, such as enhanced enzyme activity and reduced oxidative stress. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for its role in modulating cellular metabolism and reducing oxidative stress .

Transport and Distribution

The transport and distribution of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and reducing oxidative stress .

Propriétés

IUPAC Name |

(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

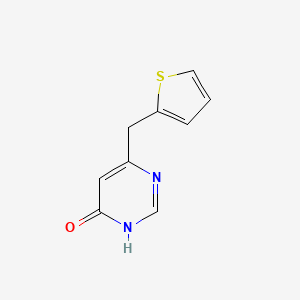

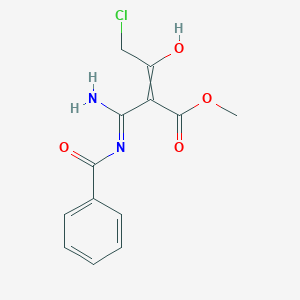

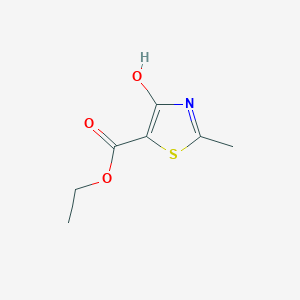

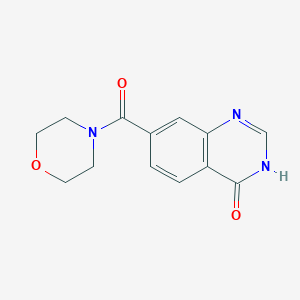

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)

![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)